REACTION_CXSMILES
|
Cl[C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4]([CH2:14][C:15]([OH:17])=[O:16])=[CH:5][N:6]=[CH:7]2>[OH-].[Na+]>[CH3:13][O:12][C:11]1[CH:2]=[C:3]2[C:8](=[CH:9][CH:10]=1)[CH:7]=[N:6][CH:5]=[C:4]2[CH2:14][C:15]([OH:17])=[O:16] |f:1.2|
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Name
|
(5-chloro-6-methoxy-isoquinolin-4-yl)-acetic acid
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=CN=CC2=CC=C1OC)CC(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
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Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtering off the resultant salt
|
Type
|
ADDITION
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Details
|
treating with hydrogen gas in the presence of 10% Pd/C (1.4 g) at atmospheric pressure for 2.25 h
|
Duration
|
2.25 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension is filtered through glass wool
|
Type
|
WASH
|
Details
|
celite, washing with water (50 ML)
|
Type
|
TEMPERATURE
|
Details
|
The solution is then cooled in an ice water bath
|
Type
|
CUSTOM
|
Details
|
slowly (30 min)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
A suspension forms and further crystallisation
|
Type
|
CUSTOM
|
Details
|
The resulting crystals are removed by filtration
|
Type
|
WASH
|
Details
|
washed with ice cold ethanol (25 ml)
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CN=CC2=CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |